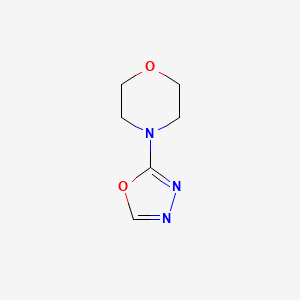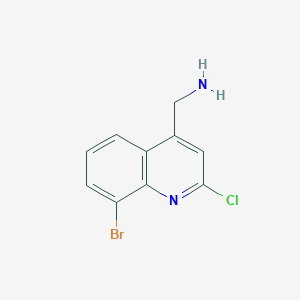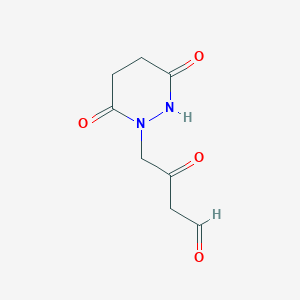![molecular formula C7H7N3O B13108321 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one CAS No. 625105-36-4](/img/structure/B13108321.png)
6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one involves the condensation of 6-amino-1,3-dimethyluracil with Mannich bases. The Mannich reaction typically uses formaldehyde and a secondary amine under acidic conditions . Another approach involves the cyclization of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or microwave-assisted synthesis, optimizing reaction conditions to achieve high yields and purity. The use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: Autocatalytic photoinduced oxidative dehydrogenation to form C5–C6 unsaturated systems.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Irradiation at 450 or 365 nm in dimethyl sulfoxide (DMSO) in the presence of air.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of C5–C6 unsaturated compounds with higher biological activity.
Substitution: Formation of substituted pyridopyrimidines with potential biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a scaffold for the development of new chemical entities with diverse biological activities.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mécanisme D'action
The mechanism of action of 6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in the context of its antitubercular activity, the compound may inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the disruption of bacterial growth and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one can be compared with other similar compounds such as:
Pyrido[2,3-d]pyrimidine-4(1H)-ones: These compounds share a similar fused ring system but differ in the position of functional groups and overall reactivity.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds have a pyrrole ring fused to the pyrimidine ring and exhibit different biological activities.
Substituted pyrimidines: Various substituted pyrimidines have been developed as potent anticancer agents, highlighting the versatility of the pyrimidine scaffold.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for drug discovery and development.
Propriétés
Numéro CAS |
625105-36-4 |
|---|---|
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
7,8-dihydro-6H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C7H7N3O/c11-6-1-2-9-7-5(6)3-8-4-10-7/h3-4H,1-2H2,(H,8,9,10) |
Clé InChI |
JQXOIVBGGROGRY-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=NC=NC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)











![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)
![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)
